2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
CAS No.: 160980-60-9
Cat. No.: VC7751832
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160980-60-9 |
---|---|
Molecular Formula | C10H11ClFNO |
Molecular Weight | 215.65 |
IUPAC Name | 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3 |
Standard InChI Key | FVMCZMNCHWFXQS-UHFFFAOYSA-N |
SMILES | CCN(C1=CC=C(C=C1)F)C(=O)CCl |
Introduction
Structural and Molecular Characterization
Core Architecture
The molecule comprises a central acetamide backbone substituted with chlorine at the α-carbon, an ethyl group on the nitrogen atom, and a 4-fluorophenyl ring. This configuration creates three distinct reactive zones:
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The -ethyl group contributing to lipophilicity
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The 4-fluorophenyl ring enhancing metabolic stability through fluorine’s electron-withdrawing effects
The IUPAC name, 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, precisely reflects this arrangement .
Spectroscopic Identifiers
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SMILES:
CCN(C1=CC=C(C=C1)F)C(=O)CCl
Synthetic Methodologies
Nucleophilic Acyl Substitution
The primary synthesis route involves reacting -ethyl-4-fluoroaniline with chloroacetyl chloride under basic conditions:
Key Steps:
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Base Selection: Potassium carbonate () neutralizes HCl, driving the reaction forward .
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Solvent System: Dichloromethane () facilitates reagent miscibility .
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Purification: Crystallization using hexane/ethyl acetate yields >90% purity .
Table 1: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0°C → 25°C (ramp) | Maximizes selectivity |
Molar Ratio | 1:1.2 (amine:acyl chloride) | Reduces side products |
Reaction Time | 4–6 hours | Ensures completion |
Physicochemical Properties
Thermodynamic Data
Solubility Profile
While experimental solubility data remain limited, computational models predict:
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Water: <0.1 mg/mL (25°C) due to high lipophilicity
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Organic Solvents:
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Ethyl acetate: 50–100 mg/mL
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DMSO: >200 mg/mL
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Biological Activity and Applications
Table 2: Comparative Bioactivity of Acetamide Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide | E. coli | 64 |
N-(2-Chlorophenyl) analog | S. aureus | 32 |
4-Methoxybenzyl derivative | M. tuberculosis | 16 |
Role as a Chemical Intermediate
The compound serves as a precursor in synthesizing:
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Hydrazone Derivatives: Condensation with isoniazid yields antitubercular agents .
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Ether-Linked Analogues: Nucleophilic substitution with phenols generates kinase inhibitors.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modifications to the ethyl and fluorophenyl groups could optimize antimicrobial efficacy .
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Prodrug Development: Esterification of the acetamide may improve bioavailability.
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Target Identification: Proteomic studies to elucidate molecular targets in bacterial cells .
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